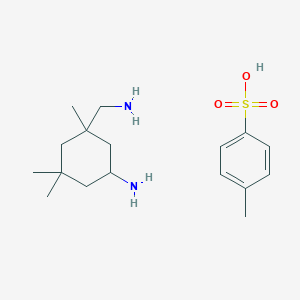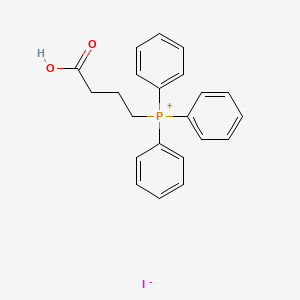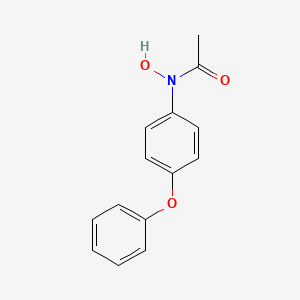
N-Hydroxy-N-(4-phenoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-N-(4-phenoxyphenyl)acetamide is a chemical compound with a molecular formula of C14H13NO3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a hydroxy group, a phenoxy group, and an acetamide group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N-(4-phenoxyphenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 4-phenoxyaniline with acetic anhydride in the presence of a base, followed by the introduction of a hydroxylamine derivative. The reaction conditions typically include a solvent such as acetic acid and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often involves multi-step processes to ensure high yield and purity. One-pot synthesis methods have been developed to streamline the production process. For example, the reductive carbonylation of nitrobenzene catalyzed by palladium (II) complexes in dilute acetic acid has been shown to produce this compound with high selectivity and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N-Hydroxy-N-(4-phenoxyphenyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-N-(4-phenoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of pharmaceuticals and other chemical products
Wirkmechanismus
The mechanism of action of N-Hydroxy-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the phenoxy and acetamide groups contribute to its binding affinity and specificity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
N-Hydroxy-N-(4-phenoxyphenyl)acetamide can be compared with other similar compounds to highlight its uniqueness:
N-Hydroxy-N-(4-hydroxyphenyl)acetamide: This compound has a hydroxy group instead of a phenoxy group, which affects its chemical reactivity and biological activity.
N-Hydroxy-N-(4-ethoxyphenyl)acetamide: The presence of an ethoxy group instead of a phenoxy group alters its solubility and interaction with biological targets.
N-Hydroxy-N-(4-nitrophenyl)acetamide:
By comparing these compounds, researchers can better understand the structure-activity relationships and optimize the design of new molecules for specific applications.
Eigenschaften
CAS-Nummer |
71708-92-4 |
|---|---|
Molekularformel |
C14H13NO3 |
Molekulargewicht |
243.26 g/mol |
IUPAC-Name |
N-hydroxy-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C14H13NO3/c1-11(16)15(17)12-7-9-14(10-8-12)18-13-5-3-2-4-6-13/h2-10,17H,1H3 |
InChI-Schlüssel |
CBCRJEHXQUNGAY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C1=CC=C(C=C1)OC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


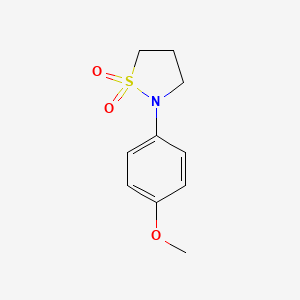
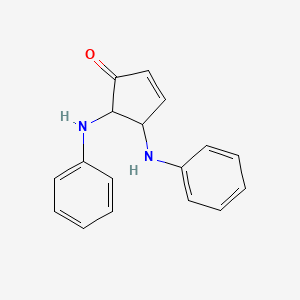
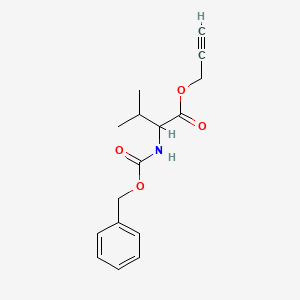
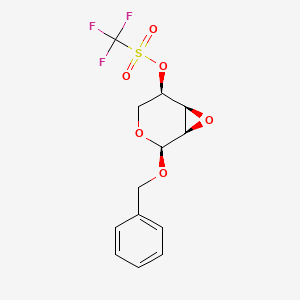
![3-[2-(2-Pyridinyl)ethyl]-2,4-pentanedione](/img/structure/B14466165.png)
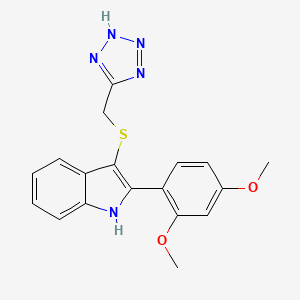
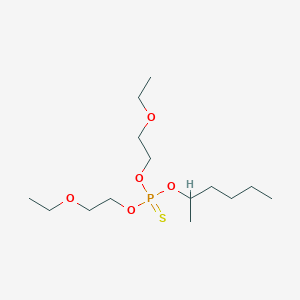
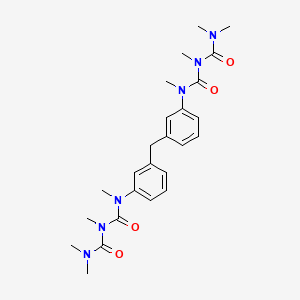

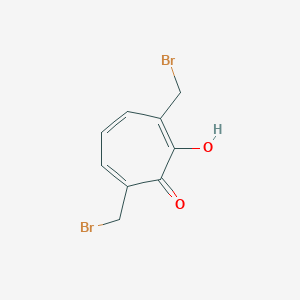
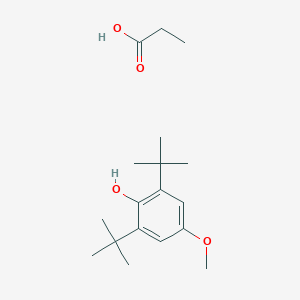
![rel-N1,N3-Bis[(2R)-2,3-dihydroxypropyl]-5-nitro-1,3-benzenedicarboxamide](/img/structure/B14466208.png)
